2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran

Lipophilicity Partition coefficient Fragrance substantivity

2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran (IUPAC: 2-[2-(4-methylcyclohex-3-en-1-yl)propyl]oxolane) is a tetrahydrofuran derivative with the molecular formula C₁₄H₂₄O and a molecular weight of 208.34 g·mol⁻¹. Its structure features a saturated oxolane ring linked via a propyl spacer to a 4-methylcyclohex-3-en-1-yl moiety, placing it within a class of heterocyclic ethers that are employed as fragrance ingredients and synthetic intermediates.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
CAS No. 94278-45-2
Cat. No. B12689589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran
CAS94278-45-2
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)CC2CCCO2
InChIInChI=1S/C14H24O/c1-11-5-7-13(8-6-11)12(2)10-14-4-3-9-15-14/h5,12-14H,3-4,6-10H2,1-2H3
InChIKeyODEPOTOWUZWOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran (CAS 94278-45-2): Procurement-Relevant Physicochemical Profile


2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran (IUPAC: 2-[2-(4-methylcyclohex-3-en-1-yl)propyl]oxolane) is a tetrahydrofuran derivative with the molecular formula C₁₄H₂₄O and a molecular weight of 208.34 g·mol⁻¹ . Its structure features a saturated oxolane ring linked via a propyl spacer to a 4-methylcyclohex-3-en-1-yl moiety, placing it within a class of heterocyclic ethers that are employed as fragrance ingredients and synthetic intermediates. The compound is reported to be a colorless to pale yellow liquid with a boiling point of 286.4 °C at 760 mmHg, a density of 0.923 g·cm⁻³, and a calculated partition coefficient (XLogP3‑AA) of 3.7 . Understanding its position relative to structurally related analogs is essential for informed procurement decisions.

Why In-Class Tetrahydrofuran Analogs Cannot Simply Substitute 2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran


Tetrahydrofuran derivatives that share the 4-methylcyclohex-3-en-1-yl motif exhibit markedly different physicochemical profiles depending on the nature and length of the linker between the cyclohexenyl ring and the oxygen heterocycle. Even subtle structural modifications—such as replacing the propyl spacer with a methylene linker or exchanging the oxolane ring for a hydroxyl group—can substantially alter key properties including lipophilicity, boiling point, and olfactory character . These differences have direct consequences for volatility, substantivity on substrates, and ultimately the odor performance and stability in finished formulations. Treating compounds within this subclass as interchangeable therefore risks compromising both sensory quality and functional performance in fragrance or flavor applications.

Quantitative Differentiation Evidence for 2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran Versus Closest Analogs


Lipophilicity (XLogP) Comparison Against α‑Terpineol and the Methylene‑Linked Oxolane Analog

The target compound exhibits a calculated XLogP3‑AA of 3.7 , which is 1.53 log units higher than that of α‑terpineol (XLogP ≈2.17) [1] and 0.4 log units higher than that of 2‑[(4‑methylcyclohex‑3‑en‑1‑yl)methyl]oxolane (LogP 3.30) . This increased lipophilicity predicts greater partitioning into non‑polar phases, which can influence both odor tenacity and release kinetics in formulations.

Lipophilicity Partition coefficient Fragrance substantivity

Boiling Point and Volatility Contrast with the Methylene‑Linked Oxolane Analog

The target compound has a reported boiling point of 286.4 °C at 760 mmHg , which is approximately 89 °C higher than the boiling point of 2‑[(4‑methylcyclohex‑3‑en‑1‑yl)methyl]oxolane (≈197.3 °C) . This substantial difference indicates significantly lower volatility, suggesting that the target compound will evaporate more slowly and provide a longer-lasting odor impression in fragrance applications.

Boiling point Volatility Fragrance evaporation profile

Calculated Polar Surface Area and Hydrogen‑Bonding Profile Contrast with α‑Terpineol

The target compound possesses a topological polar surface area (TPSA) of only 9.2 Ų and zero hydrogen‑bond donors , whereas α‑terpineol has a TPSA of 20.2 Ų and one hydrogen‑bond donor [1]. The lower TPSA and absence of H‑bond donor capacity suggests that the target compound may exhibit different solubility and skin‑permeation characteristics, which are relevant for both fragrance design and safety assessment.

Topological polar surface area Hydrogen bonding Membrane permeability

Olfactory Family Differentiation: Class‑Level Inference from Structural Analogs

While no head‑to‑head olfactory evaluation data are publicly available for the target compound, structural analogs containing the 4‑methylcyclohex‑3‑en‑1‑yl motif are associated with distinct odor families: α‑terpineol is described as having a lilac‑like, floral odor , whereas 2‑(2‑(4‑methyl‑3‑cyclohexen‑1‑yl)propyl)cyclopentanone (Nectaryl) exhibits a fruity, apricot‑like character with an extremely low odor detection threshold of 0.094 ng·L⁻¹ [1]. The target compound, being a fully saturated oxolane ether rather than an alcohol or ketone, is expected to belong to a different olfactory family (potentially woody‑ethereal), but quantitative odor‑threshold or GC‑olfactometry data are not available at this time.

Odor profile Structure‑odor relationship Fragrance classification

Procurement‑Relevant Application Scenarios for 2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran


Extended‑Substantivity Fragrance Formulation

The combination of a high calculated XLogP (3.7) and a boiling point of 286.4 °C suggests that this compound may provide longer‑lasting odor on substrates such as fabric or skin compared to more volatile analogs like α‑terpineol . Formulators seeking to extend the dry‑down phase of a fragrance composition may therefore prioritize this compound over lower‑boiling alternatives, provided that olfactory character is confirmed as compatible.

Synthetic Intermediate Requiring Low Polarity and High Thermal Stability

With a boiling point of 286.4 °C, density of 0.923 g·cm⁻³, and a TPSA of only 9.2 Ų , this compound is well‑suited as a high‑boiling, low‑polarity solvent or intermediate in organic syntheses that demand thermal stability and minimal hydrogen‑bonding interference. Its physical properties differentiate it from lower‑boiling oxolane derivatives that may evaporate prematurely under reaction conditions.

Functional Perfumery Component Requiring Reduced Dermal Absorption Potential

The absence of hydrogen‑bond donors and the very low TPSA (9.2 Ų) relative to α‑terpineol (TPSA ≈20.2 Ų, one H‑bond donor) [1] indicate different dermal permeability characteristics. In scenarios where reduced skin absorption is desirable for toxicological or performance reasons, this compound may offer an advantageous profile, although confirmatory in‑vitro permeation data are needed.

Research Tool for Structure‑Odor Relationship Studies

Given that the compound occupies a unique position within the tetrahydrofuran‑cyclohexenyl chemical space—differing from both the methylene‑linked analog and the alcohol α‑terpineol—it represents a valuable probe molecule for systematic structure‑odor relationship (SOR) investigations. Procurement for academic or industrial research programs focused on decoding the olfactory impact of linker length and heterocycle identity is a justified use case.

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